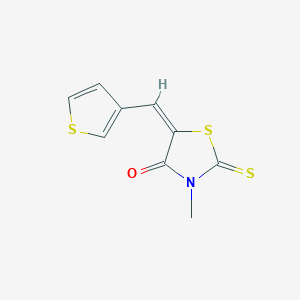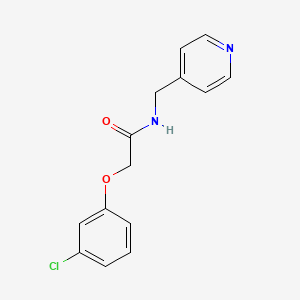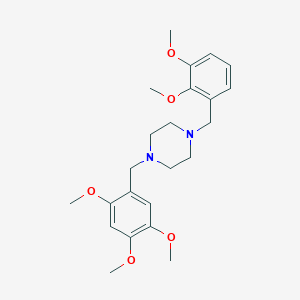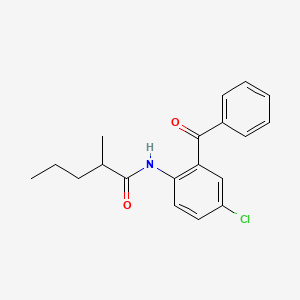![molecular formula C19H24O3 B5132802 2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene](/img/structure/B5132802.png)
2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene, also known as MDPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MDPB is a member of the phenethylamine class of compounds and has a molecular weight of 328.46 g/mol.
作用機序
The exact mechanism of action of 2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene is not fully understood, but it is believed to act as a partial agonist at dopamine and serotonin receptors. This results in the modulation of neurotransmitter activity, which can have a variety of effects on neuronal function.
Biochemical and Physiological Effects:
2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene has been shown to have a variety of biochemical and physiological effects in animal models. These include increased locomotor activity, enhanced cognitive function, and improved motor coordination. Additionally, 2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene in lab experiments is its specificity for certain neurotransmitter systems, which allows for more targeted research. Additionally, 2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene has been shown to have a relatively low toxicity profile, making it a safer option for research purposes. However, one limitation of using 2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene is its limited availability, which can make it difficult to obtain for research purposes.
将来の方向性
There are a number of potential future directions for research involving 2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene. These include further investigation of its mechanism of action, exploration of its potential therapeutic applications in neurological disorders, and development of more efficient synthesis methods to increase availability for research purposes. Additionally, research could focus on the development of novel compounds based on the structure of 2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene, potentially leading to new and more effective research tools.
合成法
2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene can be synthesized using a variety of methods, including the Williamson ether synthesis and the Grignard reaction. One commonly used method involves the reaction of 2-methoxyphenol with 1,3-dimethyl-4-chlorobenzene in the presence of potassium carbonate and 1,4-butanediol.
科学的研究の応用
2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene has been studied for its potential use as a research tool in the field of neuroscience. Specifically, it has been investigated for its ability to modulate the activity of certain neurotransmitter systems, including dopamine and serotonin. Additionally, 2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene has been shown to have potential applications in the treatment of certain neurological disorders, such as Parkinson's disease.
特性
IUPAC Name |
2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-15-9-8-10-16(2)19(15)22-14-7-6-13-21-18-12-5-4-11-17(18)20-3/h4-5,8-12H,6-7,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSHNVDZVMCLPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(2-phenylethyl)-1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B5132727.png)
![N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5132728.png)


![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5132746.png)
![N-(2,4-difluorophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5132764.png)




![N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-2,4-dimethyl-5-pyrimidinecarboxamide](/img/structure/B5132813.png)
![N,N-diethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B5132814.png)

